![molecular formula C7H3BrClN3 B13665565 8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
8-Bromo-2-chloropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a fused pyrido-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine typically involves the bromination and chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method involves the selective Suzuki-Miyaura cross-coupling reaction, where 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine are used as intermediates . The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-chloropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Aryl Boronic Acids: React with the bromine or chlorine atoms to form new aryl-substituted derivatives.
Solvents and Bases: The choice of solvent (e.g., DMSO) and base (e.g., K2CO3) is crucial for the success of the reactions.
Major Products Formed
The major products formed from these reactions are typically aryl-substituted pyrido[4,3-d]pyrimidine derivatives, which can have various biological activities.
Aplicaciones Científicas De Investigación
8-Bromo-2-chloropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a PI3K inhibitor, which is important in cancer research.
Biological Studies: The compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Research: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential PI3K inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: Another halogenated pyridopyrimidine with similar structural features.
4-N-Substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have different substitution patterns but share the pyridopyrimidine core.
Uniqueness
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H3BrClN3 |
|---|---|
Peso molecular |
244.47 g/mol |
Nombre IUPAC |
8-bromo-2-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H |
Clave InChI |
FUPYCNZKVBIMCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC(=NC2=C(C=N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


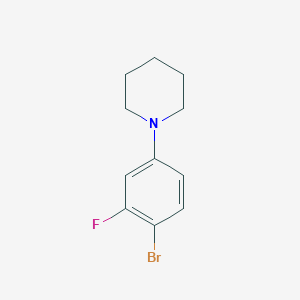
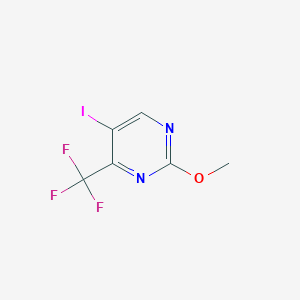
![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
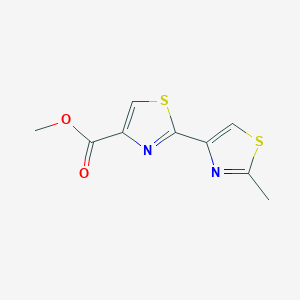

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)

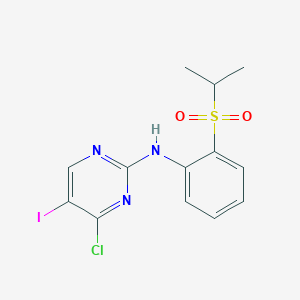
![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)
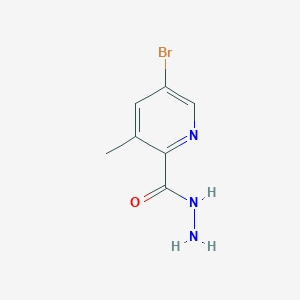
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
